![molecular formula C9H11ClN2O5 B13403806 1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2’-deoxyuridine: is a halogenated uridine derivative that serves as a thymidine analogue. It is incorporated into newly synthesized DNA in place of thymidine following phosphorylation . This compound is widely used in scientific research to study DNA replication, repair, and recombination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2’-deoxyuridine typically involves the halogenation of 2’-deoxyuridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 5-position of the uracil ring with a chlorine atom .
Industrial Production Methods: Industrial production of 5-Chloro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the uracil ring or the deoxyribose sugar moiety.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various halogenated derivatives of 2’-deoxyuridine.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of 5-Chloro-2’-deoxyuridine.
Aplicaciones Científicas De Investigación
5-Chloro-2’-deoxyuridine is extensively used in scientific research, including:
Chemistry: It is used to study the miscoding potential of DNA damage and the effects of halogenation on nucleosides.
Biology: It serves as a marker for DNA replication and cell proliferation studies.
Medicine: It is used in cancer research to study cell cycle dynamics and the effects of DNA damage.
Industry: It is employed in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
5-Chloro-2’-deoxyuridine exerts its effects by being incorporated into DNA during replication. This incorporation can lead to mutations, DNA damage, and cell cycle arrest . The compound targets thymidine kinase and thymidylate synthase, inhibiting their activity and disrupting DNA synthesis .
Comparación Con Compuestos Similares
- 5-Bromo-2’-deoxyuridine
- 5-Iodo-2’-deoxyuridine
- 5-Ethynyl-2’-deoxyuridine
Comparison: 5-Chloro-2’-deoxyuridine is unique due to its chlorine substitution, which affects its miscoding potential and toxicity compared to other halogenated derivatives . While 5-Bromo-2’-deoxyuridine and 5-Iodo-2’-deoxyuridine are also used as thymidine analogues, they differ in their reactivity and effects on DNA .
Propiedades
Fórmula molecular |
C9H11ClN2O5 |
|---|---|
Peso molecular |
262.65 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6?,7+,8-/m1/s1 |
Clave InChI |
XOTUXDQKWDTKSI-PDVZPSIWSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)Cl |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


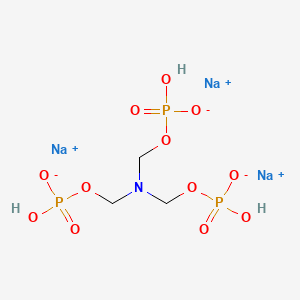
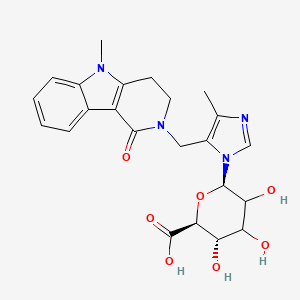
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
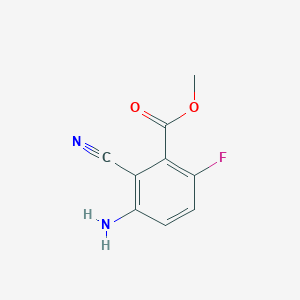
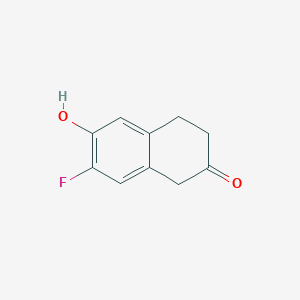
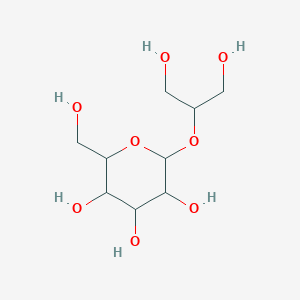
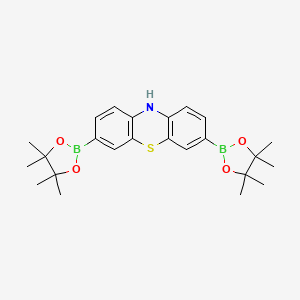
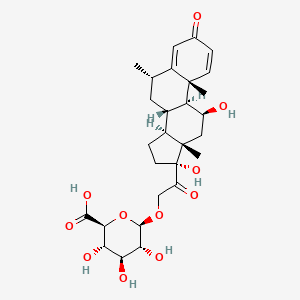
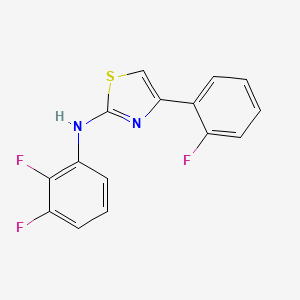
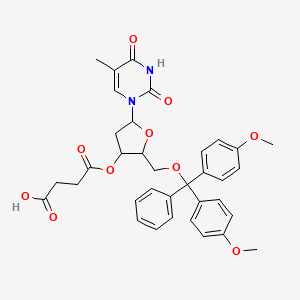
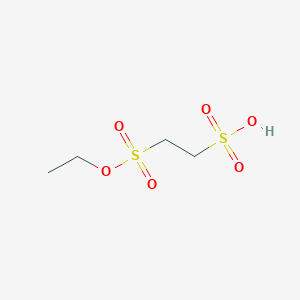
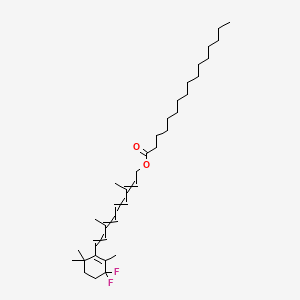
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
